H-Lys(Tfa)-OH

Catalog No.
S726361
CAS No.
10009-20-8
M.F
C8H13F3N2O3
M. Wt
242.20 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Lys(Tfa)-OH

CAS Number

10009-20-8

Product Name

H-Lys(Tfa)-OH

IUPAC Name

(2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid

Molecular Formula

C8H13F3N2O3

Molecular Weight

242.20 g/mol

InChI

InChI=1S/C8H13F3N2O3/c9-8(10,11)7(16)13-4-2-1-3-5(12)6(14)15/h5H,1-4,12H2,(H,13,16)(H,14,15)/t5-/m0/s1

InChI Key

PZZHRSVBHRVIMI-YFKPBYRVSA-N

SMILES

C(CCNC(=O)C(F)(F)F)CC(C(=O)O)N

Synonyms

N-epsilon-trifluoro-lysine, N-epsilon-trifluoroacetyl-L-lysine, TFA-lysine

Canonical SMILES

C(CCNC(=O)C(F)(F)F)CC(C(=O)O)N

Isomeric SMILES

C(CCNC(=O)C(F)(F)F)C[C@@H](C(=O)O)N

Peptide Synthesis:

N6-(Trifluoroacetyl)-L-lysine (N6-TFA-L-lysine) finds application in the field of peptide synthesis, particularly as a precursor to N6-Trifluoroacetyl-L-lysine N-carboxyanhydride (N6-TFA-L-lysine NCA) [, ]. N6-TFA-L-lysine NCA is a valuable building block for the construction of polypeptides due to its ability to form peptide bonds with other amino acids and dipeptides []. Additionally, the trifluoroacetyl group in N6-TFA-L-lysine offers protection against oxidation during peptide synthesis, improving the overall yield and purity of the desired peptide [].

Enzyme Inhibition:

N6-TFA-L-lysine exhibits inhibitory activity towards the enzyme L-lysine cyclodeaminase []. This enzyme plays a crucial role in the metabolism of L-lysine, an essential amino acid. Studying the inhibitory effects of N6-TFA-L-lysine on L-lysine cyclodeaminase can provide valuable insights into the regulation of L-lysine metabolism and potentially lead to the development of novel therapeutic strategies.

Development of Novel Materials:

N6-TFA-L-lysine plays a role in the synthesis of dendritic polymers known as lysine dendrigraft (DGL) polymers []. These polymers possess unique properties due to their well-defined branched structure and can find applications in various fields, including drug delivery, biocatalysis, and sensors [].

H-Lysine (trifluoroacetyl)-hydroxylamine, commonly referred to as H-Lys(Tfa)-OH, is a derivative of the amino acid lysine. Its chemical structure is characterized by the presence of a trifluoroacetyl group attached to the epsilon amino group of lysine, which significantly alters its chemical properties and biological activities. The molecular formula for H-Lys(Tfa)-OH is C8H13F3N2O3C_8H_{13}F_3N_2O_3 with a molecular weight of approximately 242.20 g/mol . This compound is typically utilized in peptide synthesis and as a building block in various biochemical applications.

The mechanism of action of N6-TFA-L-lysine depends on the specific application. In peptide synthesis, the trifluoroacetyl group acts as a protecting group for the N6 amine of lysine. This prevents unwanted side reactions during peptide bond formation and allows for targeted manipulation of the peptide chain [].

In some cases, N6-TFA-L-lysine may be used as a probe molecule to study protein-protein interactions. The bulky trifluoroacetyl group can influence the binding affinity of the molecule to specific protein targets [].

  • Limited information exists regarding the specific hazards associated with N6-TFA-L-lysine. However, as a derivative of an amino acid, it is likely to have low toxicity.
  • Standard laboratory safety practices should be followed when handling the compound, including wearing gloves and eye protection.
Typical of amino acids and their derivatives. It can undergo acylation reactions due to the reactive trifluoroacetyl group, allowing it to form amides with carboxylic acids. Additionally, it can be deprotected to yield the free amino group, facilitating further modifications or coupling reactions with other amino acids or peptides .

Common reactions include:

  • Acylation: Reacting with carboxylic acids in the presence of coupling agents such as HCTU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases like diisopropylethylamine.
  • Deprotection: Treatment with strong acids or bases to remove the trifluoroacetyl group, regenerating the free amino acid .

H-Lys(Tfa)-OH exhibits various biological activities primarily due to its role as an amino acid derivative. Lysine itself is essential for protein synthesis and plays a crucial role in cellular metabolism. The trifluoroacetyl modification may enhance its stability and solubility in biological systems, potentially impacting its bioavailability and interaction with biological targets .

Research indicates that lysine derivatives can influence anabolic hormone secretion and may aid in mental performance during stress-related tasks . Moreover, they have been implicated in enhancing muscle recovery post-exercise by modulating metabolic pathways.

The synthesis of H-Lys(Tfa)-OH can be achieved through several methods, typically involving the protection of the lysine amino group followed by acylation:

  • Starting Material: Begin with L-lysine or its protected form (e.g., Boc-lysine).
  • Protection: Protect the amino group using trifluoroacetic anhydride or trifluoroacetic acid.
  • Acylation: React the protected lysine with an appropriate coupling agent and carboxylic acid under controlled conditions.
  • Purification: Purify the resulting product using chromatography techniques.

This method allows for high yields and purity suitable for subsequent applications in peptide synthesis or biochemical studies .

H-Lys(Tfa)-OH finds extensive applications in:

  • Peptide Synthesis: As a building block for synthesizing peptides and proteins, particularly those requiring specific post-translational modifications.
  • Drug Development: In medicinal chemistry for developing novel therapeutic agents targeting various biological pathways.
  • Bioconjugation: Utilized in bioconjugation strategies where it serves as a reactive handle for attaching other biomolecules .

Interaction studies involving H-Lys(Tfa)-OH focus on its binding properties with proteins and enzymes. These studies aim to elucidate how modifications at the lysine residue affect protein conformation and function. For instance, research has shown that lysine acetylation can mediate protein-protein interactions through recruitment mechanisms involving bromodomains, which recognize acetylated lysines .

Moreover, H-Lys(Tfa)-OH's unique trifluoroacetyl group may influence its interaction dynamics compared to unmodified lysine or other acetylated derivatives.

Several compounds share structural similarities with H-Lys(Tfa)-OH, primarily differing in their acyl groups or protective groups. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUniqueness
N-epsilon-trifluoroacetyl-l-lysineSimilar trifluoroacetyl modificationUsed primarily for peptide synthesis
N6-trifluoroacetyl-l-lysineContains trifluoroacetyl but may vary in side chainsPotentially different biological activity
L-lysineUnmodified form of lysineFundamental amino acid without modifications
N-(2,2,2-trifluoroacetyl)-L-lysineTrifluoroacetyl modificationEnhanced solubility and stability
(S)-2-amino-6-(2,2,2-trifluoroacetamido)hexanoic acidVariation on chain lengthUnique properties due to chain length variations

H-Lys(Tfa)-OH stands out due to its specific trifluoroacetyl modification at the epsilon position of lysine, which may impart distinct chemical reactivity and biological interactions compared to these similar compounds .

XLogP3

-1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

242.08782677 g/mol

Monoisotopic Mass

242.08782677 g/mol

Heavy Atom Count

16

UNII

7E9HUX4XAD

Related CAS

92391-37-2

Other CAS

10009-20-8

Wikipedia

N(6)-trifluoroacetyl-L-lysine

Dates

Modify: 2023-08-15
Suzuki et al. Crystal structures reveal an elusive functional domain of pyrrolysyl-tRNA synthetase. Nature Chemical Biology, doi: 10.1038/nchembio.2497, published online 16 October 2017

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